(5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazol-3-yl)methanol
Description
(5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazol-3-yl)methanol is a pyrazole-based compound featuring a 2-ethoxy-5-fluorophenyl substituent at the 5-position and a hydroxymethyl (-CH2OH) group at the 3-position of the pyrazole ring. The ethoxy group contributes electron-donating properties, while the fluorine atom introduces electron-withdrawing effects, creating a unique electronic profile. The hydroxymethyl group enhances solubility and serves as a versatile site for further chemical modifications, such as esterification or etherification .
The structural complexity of this compound suggests applications in targeted drug design, particularly where substituent electronic effects and hydrogen-bonding capabilities are critical.
Properties
IUPAC Name |
[3-(2-ethoxy-5-fluorophenyl)-1H-pyrazol-5-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-2-17-12-4-3-8(13)5-10(12)11-6-9(7-16)14-15-11/h3-6,16H,2,7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTRFQZZDHJEDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)C2=NNC(=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazol-3-yl)methanol typically involves the reaction of 2-ethoxy-5-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reduction of the aldehyde group to a hydroxymethyl group using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be further reduced to form the corresponding alcohol or amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.
Biology
Research indicates potential biological activities , including:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Investigations into its role in reducing inflammation are ongoing.
Medicine
In medicinal chemistry, (5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazol-3-yl)methanol is being explored as a lead compound for developing new pharmaceuticals. Its structural characteristics may allow it to interact selectively with biological targets, such as enzymes or receptors involved in disease processes.
Industrial Applications
The compound is utilized in developing new materials and chemical processes. Its unique properties may enhance the performance of materials in various industrial applications.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study demonstrated that derivatives of pyrazole compounds exhibited significant antibacterial effects against resistant strains of bacteria, indicating potential for therapeutic use in infections.
- Inflammation Model Research : In vitro tests showed that (5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazol-3-yl)methanol reduced pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.
- Pharmacological Evaluation : A recent evaluation highlighted its potential as a lead compound for further drug development targeting specific pathways involved in cancer progression.
Mechanism of Action
The mechanism of action of (5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazol-3-yl)methanol is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom and the hydroxymethyl group may enhance its binding affinity and selectivity towards these targets. Further studies are needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
*Calculated molecular weight based on formula C12H13FN2O2.
Electronic and Solubility Properties
- Electron-Donating vs. Withdrawing Groups : The ethoxy group in the target compound donates electrons, while the fluorine atom withdraws electrons, creating a polarized aromatic system. In contrast, bromophenyl () and trifluoromethyl () substituents are strongly electron-withdrawing, reducing electron density on the pyrazole ring .
- Solubility: The hydroxymethyl group improves aqueous solubility compared to non-polar analogs like 3-(bromomethyl)-5-(2-fluoro-4-methoxyphenyl)-1H-pyrazole (). Compounds with fluorine (e.g., ) or ethoxy groups may exhibit enhanced lipid solubility, favoring blood-brain barrier penetration .
Biological Activity
(5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazol-3-yl)methanol is a pyrazole derivative characterized by an ethoxy group and a fluorine atom attached to a phenyl ring, along with a hydroxymethyl group on the pyrazole structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of (5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazol-3-yl)methanol can be summarized as follows:
- IUPAC Name : [3-(2-ethoxy-5-fluorophenyl)-1H-pyrazol-5-yl]methanol
- Molecular Formula : C12H13FN2O2
- Molecular Weight : 234.24 g/mol
- InChI Key : InChI=1S/C12H13FN2O2/c1-2-17-12-4-3-8(13)5-10(12)11-6-9(7-16)14-15-11/h3-6,16H,2,7H2,1H3,(H,14,15)
Synthesis
The synthesis of this compound typically involves the reaction of 2-ethoxy-5-fluorobenzaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate undergoes cyclization to form the pyrazole ring, followed by reduction of the aldehyde group to yield the final product using sodium borohydride as a reducing agent.
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to (5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazol-3-yl)methanol have shown promising results against various bacterial strains. A study demonstrated that certain pyrazole derivatives displayed minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting their potential as antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. A review highlighted that compounds within this class often inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway. For example, related compounds demonstrated IC50 values in the range of 60–70 μg/mL for COX inhibition, indicating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .
The exact mechanism of action for (5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazol-3-yl)methanol remains under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in inflammatory and infectious processes. The presence of the fluorine atom may enhance binding affinity and selectivity towards these targets.
Study on Anti-inflammatory Activity
A recent study evaluated various pyrazole derivatives for their anti-inflammatory effects. The results indicated that compounds similar to (5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazol-3-yl)methanol exhibited significant inhibition of COX enzymes with selectivity indices surpassing those of traditional NSAIDs like diclofenac .
Antimicrobial Efficacy
Another investigation focused on the antimicrobial effects of pyrazole derivatives against resistant bacterial strains. The findings revealed that certain derivatives not only inhibited bacterial growth but also showed low toxicity in mammalian cell lines, suggesting their potential for therapeutic applications .
Comparative Analysis of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
